molecular formula C22H18N2O4S B2577536 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865180-71-8

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2577536
CAS RN: 865180-71-8
M. Wt: 406.46
InChI Key: KHOFQEJJJOPEBG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H18N2O4S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Cyanide Anions

Compounds structurally similar to "(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide" have been synthesized and investigated for their ability to detect cyanide anions. Coumarin benzothiazole derivatives exhibit specific interactions with cyanide ions, leading to a color change observable by the naked eye. This property makes them valuable as chemosensors for environmental and safety applications (Wang et al., 2015).

Antimicrobial Activity

Another area of application is the development of antimicrobial agents. Certain derivatives of chromene-carboxamide have shown significant antibacterial and antifungal activities. This suggests their potential as foundational structures for new antimicrobial drugs, which could address the growing concern of antibiotic resistance (Raval et al., 2012).

Adenosine Receptor Ligands

The hybrid compounds of chromone and thiazole have been designed as potential ligands for human adenosine receptors. Their synthesis and characterization aim at understanding ligand-receptor binding, which is crucial for developing therapeutic agents targeting various physiological and pathological processes, including cardiovascular diseases and cancer (Cagide et al., 2015).

Synthesis and Bio-Evaluation

Coumarin derivatives containing thiazolidin-4-one rings have been synthesized and evaluated for their biological properties, underscoring the versatility of coumarin-based compounds in pharmaceutical research. These compounds have been assessed for antibacterial activity, demonstrating the potential for further investigation as therapeutic agents (Ramaganesh et al., 2010).

properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-3-11-24-16-10-9-14(27-4-2)12-20(16)29-22(24)23-21(26)19-13-17(25)15-7-5-6-8-18(15)28-19/h3,5-10,12-13H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOFQEJJJOPEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.